molecular formula C19H14N2 B14432784 (1S,2S)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile CAS No. 83242-06-2

(1S,2S)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile

Cat. No.: B14432784
CAS No.: 83242-06-2
M. Wt: 270.3 g/mol
InChI Key: LZVSBTLVHASVIJ-KXBFYZLASA-N
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Description

(1S,2S)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is an organic compound with a complex structure that includes a naphthalene ring system substituted with benzyl and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1S,2S)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,2S)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Diphenylethane-1,2-diamine: This compound has a similar structure but different functional groups.

    (1S,2S)-1,2-Dihydroxy-1,2-diphenylethane: This compound has hydroxyl groups instead of nitrile groups.

Properties

83242-06-2

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

(1S,2S)-2-benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile

InChI

InChI=1S/C19H14N2/c20-12-16-11-15(10-14-6-2-1-3-7-14)19(13-21)18-9-5-4-8-17(16)18/h1-9,11,15,19H,10H2/t15-,19-/m0/s1

InChI Key

LZVSBTLVHASVIJ-KXBFYZLASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C=C(C3=CC=CC=C3[C@H]2C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)CC2C=C(C3=CC=CC=C3C2C#N)C#N

Origin of Product

United States

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